![molecular formula C10H13N B2367817 3-Phenylcyclobutan-1-amine CAS No. 395074-91-6](/img/structure/B2367817.png)
3-Phenylcyclobutan-1-amine
Overview
Description
3-Phenylcyclobutan-1-amine is a compound with the molecular weight of 147.22 . It is also known as 3-phenylcyclobutanamine . The physical form of this compound is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of amines like 3-Phenylcyclobutan-1-amine can be achieved by various methods . One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .
Molecular Structure Analysis
The molecular formula of 3-Phenylcyclobutan-1-amine is C10H13N . The InChI code is 1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 .
Chemical Reactions Analysis
Amines, including 3-Phenylcyclobutan-1-amine, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .
Physical And Chemical Properties Analysis
3-Phenylcyclobutan-1-amine is a colorless to yellow liquid . The main chemical property of amines is their ability to act as weak organic bases .
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Functionalized Compounds : A study by Brand et al. (2003) demonstrated the efficient synthesis of a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, starting from a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, like 3-Phenylcyclobutan-1-amine. This approach allowed for easy substitution at C-2, leading to the creation of a range of potent compounds, particularly as VLA-4 antagonists (Brand, de Candole, & Brown, 2003).
Exploration of Radical Mechanisms : Silverman and Zieske (1986) investigated 1-Phenylcyclobutylamine, a close analogue to 3-Phenylcyclobutan-1-amine, to understand its interaction as a substrate and irreversible inactivator of monoamine oxidase (MAO). Their findings provided insights into the radical mechanism of MAO-catalyzed amine oxidations, which could be relevant to understanding the behavior of similar compounds (Silverman & Zieske, 1986).
Catalytic Reactions for Compound Synthesis : Mou et al. (2015) developed an Au(I)-catalyzed tandem reaction to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from cyclobutanol and primary amines, a process potentially applicable to 3-Phenylcyclobutan-1-amine. This method allowed for the creation of polysubstituted pyrroles in moderate to good yields (Mou et al., 2015).
Biological and Pharmaceutical Applications
Biologically Active Compound Synthesis : Feng et al. (2019, 2020) focused on the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, crucial substructures in biologically active compounds. Their work highlights the importance of 3-Phenylcyclobutan-1-amine in creating these structures, employing CuH-catalyzed hydroamination for diastereo- and enantioselective synthesis (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).
Innovative Chemical Reactions for Novel Compounds : Rammeloo, Stevens, and de Kimpe (2002) described a new synthetic approach involving 3-(chloromethyl)cyclobutanone, which could be applied to 3-Phenylcyclobutan-1-amine, leading to the creation of unique compounds such as 2,4-methanoproline analogues (Rammeloo, Stevens, & de Kimpe, 2002).
Innovative Material Synthesis
- Development of Strained Bioisosteres : Lopchuk et al. (2017) explored the use of strained bioisosteres, such as cyclobutane, for drug discovery and modification. Their methodology, potentially applicable to compounds like 3-Phenylcyclobutan-1-amine, could be instrumental in introducing small, strained ring systems into various chemical structures (Lopchuk et al., 2017).
Mechanism of Action
Safety and Hazards
The safety information for 3-Phenylcyclobutan-1-amine indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-phenylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKVDLXKYYYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclobutan-1-amine |
Synthesis routes and methods
Procedure details
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